Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA, also known as cyclo(RGDfV) TFA, is a cyclic pentapeptide that plays a significant role in biomedical research, particularly in the context of cancer therapy and targeted drug delivery. This compound is known for its ability to bind specifically to integrin receptors, especially the αvβ3 integrin, which is overexpressed in various tumors and plays a critical role in processes such as cell adhesion, migration, and angiogenesis. The presence of the D-Phe residue enhances its stability and binding affinity compared to natural peptides.
The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences on a solid support. This method facilitates the protection and deprotection of amino acid side chains during synthesis.
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA has a unique cyclic structure that contributes to its biological activity. The cyclic nature stabilizes the peptide conformation, allowing for optimal interaction with integrin receptors.
The specific arrangement of amino acids in this cyclic peptide allows it to mimic natural ligands that bind to integrins, facilitating its role in cell signaling and adhesion processes .
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA primarily engages in interactions with integrins, leading to various downstream effects such as inhibition of cell adhesion and migration.
The mechanism of action involves competitive inhibition where Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA binds to integrin receptors, preventing them from interacting with their natural ligands.
These properties make Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA suitable for various laboratory applications, including drug formulation studies .
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA has several scientific uses:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: